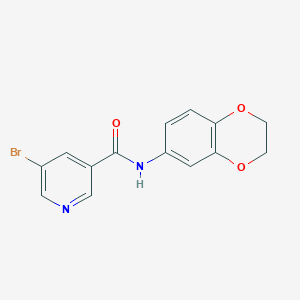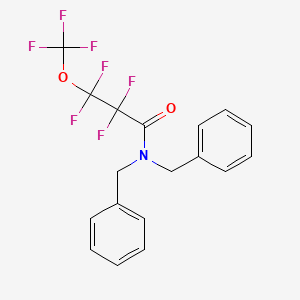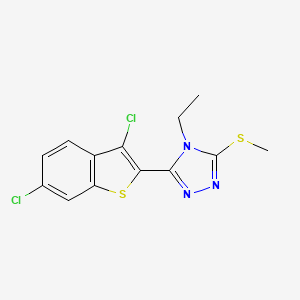![molecular formula C19H27N5O3 B5521064 N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)
N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar oxadiazole compounds involves a multi-step process starting from aryl/aralkyl organic acids to form esters, hydrazides, and subsequently 1,3,4-oxadiazoles. The final target compounds are synthesized by reacting these oxadiazoles with a bromoacetamide derivative in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH), indicating a complex synthetic pathway that allows for structural variations (Gul et al., 2017).
Molecular Structure Analysis
Structural elucidation of these compounds typically involves a combination of IR, 1H-NMR, 13C-NMR, and mass spectral data. This analytical approach confirms the molecular structure and the presence of the 1,3,4-oxadiazole ring, a key feature in these compounds, which is crucial for their potential biological activities (Gul et al., 2017).
Chemical Reactions and Properties
The oxadiazole compounds undergo various chemical reactions, including hydrolysis, oxidation, and conjugation, demonstrating their reactive nature and potential for further chemical modifications. These reactions are pivotal in the biotransformation and metabolic processes of these compounds, indicating a versatile chemical behavior (Johnson et al., 2008).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility and crystallinity, can significantly influence their pharmacokinetic profiles. For instance, the solubility and crystal structure analysis helps in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, which is essential for drug development processes.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and the ability to undergo various biochemical interactions, are critical for the pharmacological efficacy of these compounds. Studies on oxadiazole derivatives reveal their potential as antimicrobial and hemolytic agents, showcasing their broad spectrum of chemical properties and interactions (Gul et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity Research on derivatives of 1,3,4-oxadiazole, a core structure related to the query compound, indicates potential antimicrobial applications. For instance, Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial efficacy. The study found that some derivatives exhibited significant activity against selected microbial species, suggesting that modifications of the 1,3,4-oxadiazole core, similar to the query compound, could yield promising antimicrobial agents Gul et al., 2017.
Coordination Chemistry In the realm of coordination chemistry, compounds featuring similar structural motifs have been utilized to construct novel coordination complexes. Chkirate et al. (2019) explored pyrazole-acetamide derivatives to synthesize Co(II) and Cu(II) complexes, revealing the impact of hydrogen bonding on self-assembly processes and demonstrating antioxidant activity. This indicates that compounds with similar structural elements, such as the query compound, may find applications in designing new coordination complexes with potential antioxidant properties Chkirate et al., 2019.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-2-morpholin-4-yl-N-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-14(2)18-21-16(22-27-18)6-8-23(3)19(25)17(15-5-4-7-20-13-15)24-9-11-26-12-10-24/h4-5,7,13-14,17H,6,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTNHMKKPSTJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CCN(C)C(=O)C(C2=CN=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS*,7aR*)-1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520983.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)
![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5520992.png)

![3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5521016.png)
![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)
![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)
![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)


![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)
![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)